TAMRA azide, 5-isomer

HPLC purification peptide conjugation nucleotide labeling

Mixed 5(6)-TAMRA azide isomers cause signal broadening during HPLC purification of labeled biomolecules, compromising conjugate purity and quantification accuracy. 5-TAMRA azide (CAS 825651-66-9) is supplied as a single ≥95% pure isomer, delivering sharper chromatographic peaks and improved resolution for reproducible peptide/protein conjugation workflows. • Eliminates isomeric signal broadening vs. mixed 5(6)-TAMRA formulations • Excitation/emission at 541/567 nm; compatible with 532 nm & 546 nm laser lines • FRET acceptor for FAM; pH-insensitive (pH 4-9) for consistent assay performance

Molecular Formula C28H28N6O4
Molecular Weight 512.6 g/mol
Cat. No. B7909776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA azide, 5-isomer
Molecular FormulaC28H28N6O4
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-]
InChIInChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)20-9-6-17(14-23(20)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37)
InChIKeyXASWYZOPZJEQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-TAMRA Azide: Key Properties


5-TAMRA azide (5-isomer, CAS 825651-66-9) is a single-isomer tetramethylrhodamine (TAMRA) derivative functionalized with an azide group for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The compound has an excitation maximum of 541 nm and an emission maximum of 567 nm, with a molar extinction coefficient of 84,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 [1]. The 5-isomer is structurally distinct from the 6-isomer, with the carboxamido substituent at the 5-position of the xanthene ring system, and is supplied as a pure single isomer (≥95% purity by HPLC) . The azide moiety enables specific and efficient covalent ligation to alkyne-functionalized biomolecules, making it a widely used fluorescent reporter for peptide, protein, and nucleic acid labeling applications [2].

Isomer identity Single 5-isomer azide supports uniform conjugation and reproducible HPLC profiles
Click chemistry Compatible with CuAAC and SPAAC bioorthogonal ligation workflows
Spectral fit Aligns with 532 nm laser lines and TRITC/Alexa Fluor 555 filter sets

5-TAMRA Azide: Interchangeability Risks


Generic substitution of 5-TAMRA azide with mixed 5(6)-TAMRA azide isomers or alternative rhodamine azides (e.g., 6-TAMRA azide, 5-TAMRA picolyl azide) is not scientifically valid due to quantifiable differences in chromatographic resolution, intracellular distribution, and application-specific performance. Mixed 5(6)-TAMRA azide produces significant signal broadening during HPLC purification of conjugated biomolecules, whereas the single 5-isomer yields sharper peaks and improved resolution . In intracellular click chemistry applications, TAMRA-based azides exhibit superior cytosolic diffusivity and more uniform distribution compared to BODIPY-based azides, as demonstrated by quantitative FRAP analysis [1]. Furthermore, while 5-TAMRA and 6-TAMRA azides share similar spectral properties, they exhibit divergent preferential applications: 5-TAMRA is more commonly used for peptide and protein labeling, whereas 6-TAMRA is predominantly employed for nucleotide labeling and nucleic acid sequencing . These differences underscore that isomer selection is not arbitrary and directly impacts experimental reproducibility and data quality.

Mixed isomers Single 5-isomer yields sharp HPLC peaks; mixed 5(6)-TAMRA azide may cause signal broadening and complicate conjugate purification
Isomer swap 5-TAMRA azide is reported for peptide/protein labeling; 6-TAMRA azide may shift application performance toward nucleotide contexts
Fluorophore class BODIPY-based azides may exhibit lower cytosolic diffusivity and less uniform intracellular distribution than TAMRA-based azides

5-TAMRA Azide: Comparative Performance


HPLC Resolution: Single vs. Mixed Isomers

Labeling peptides or nucleotides with mixed 5(6)-TAMRA azide isomers causes significant signal broadening during HPLC purification, whereas the single 5-isomer yields sharper peaks and improved resolution . This effect is attributed to the presence of two distinct isomeric species with marginally different retention times, leading to peak splitting or broadening that complicates fraction collection and purity assessment.

HPLC Resolution Comparison
Class-level
Single 5-isomer yields sharper peaks and improved resolution; mixed 5(6)-isomer causes significant signal broadening during HPLC purification of TAMRA-labeled peptides and nucleotides
Supports single-isomer purification workflow selection
Qualitative improvement; no quantified resolution data provided
HPLC purification peptide conjugation nucleotide labeling chromatographic resolution

Intracellular Distribution: TAMRA vs. BODIPY

In a comparative evaluation of azide-linked fluorophores for intracellular click reactions, TAMRA-based azides exhibited the most uniform intracellular distribution and best cytosolic diffusivity among the tested probes, outperforming BODIPY-based azides [1]. Fluorescence recovery after photobleaching (FRAP) measurements demonstrated that TAMRA-based probes had superior diffusion coefficients, indicating greater molecular mobility and availability for bimolecular reactions within the cytosolic compartment.

Intracellular Distribution Profile
Head-to-head
TAMRA azides ranked highest for cytosolic diffusivity and distribution uniformity among tested probes; BODIPY azides showed lower mobility by FRAP analysis in live cells
Supports live-cell labeling probe selection decision
FRAP-based ranking under copper-free click conditions
intracellular click chemistry FRAP analysis cytosolic diffusivity live-cell imaging

Spectral Compatibility with Alexa Fluor 555 & DyLight 549

5-TAMRA azide exhibits excitation/emission maxima of 541/567 nm with a molar extinction coefficient of 84,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 [1]. These spectral characteristics are nearly identical to those of Alexa Fluor 555 and DyLight 549 dyes, enabling direct substitution without changes to filter sets or instrument settings [2]. Additionally, 5-TAMRA azide is pH-insensitive between pH 4 and 9, a property shared with other rhodamine-based probes but not universal across all fluorophore classes .

Spectral Compatibility Matrix
Class-level
λex/λem 541/567 nm; compatible with Alexa Fluor 555 and DyLight 549 filter sets; pH-insensitive pH 4–9
Supports filter-set compatibility assessment
Extinction coefficient ~56% of Alexa Fluor 555; review for quantitative assays
fluorescence spectroscopy extinction coefficient quantum yield fluorophore selection

Preferred Applications: 5-TAMRA vs. 6-TAMRA

Despite near-identical spectral properties, 5-TAMRA azide and 6-TAMRA azide exhibit divergent preferential applications based on empirical performance data. 5-TAMRA azide is more frequently employed for labeling peptides and proteins, whereas 6-TAMRA azide is predominantly used for nucleotide labeling and nucleic acid sequencing . This distinction is not driven by differences in fluorescence but rather by subtle variations in conjugation efficiency and conjugate stability that manifest in specific biomolecular contexts.

Isomer Application Preference
Class-level
5-TAMRA azide preferentially reported for peptide and protein labeling; 6-TAMRA azide predominantly used for nucleotide labeling and nucleic acid sequencing
Isomer choice may affect labeling outcome
Empirical preference; source-specific application review recommended
peptide labeling protein conjugation nucleotide sequencing isomer selectivity

Signal Enhancement: Picolyl vs. Conventional Azide

5-TAMRA picolyl azide, which incorporates a copper-chelating picolyl moiety, has been shown to increase click reaction signal intensity by up to 40-fold compared to conventional 5-TAMRA azide when detecting low-abundance alkyne targets [1]. Furthermore, the use of 5-TAMRA picolyl azide permits at least a 10-fold reduction in copper catalyst concentration without sacrificing labeling efficiency, thereby minimizing copper-induced cytotoxicity in live-cell experiments [1].

Picolyl Signal Enhancement
Head-to-head
Up to 40-fold signal increase and 10-fold copper reduction with 5-TAMRA picolyl azide vs. conventional 5-TAMRA azide for low-abundance alkyne targets
Supports application-specific reagent selection
Picolyl derivative may benefit low-abundance or copper-sensitive workflows
click chemistry copper chelation signal amplification low-abundance targets

5-TAMRA Azide: Recommended Applications


HPLC Purification of Peptide/Protein Conjugates

For workflows requiring post-conjugation HPLC purification of TAMRA-labeled peptides or proteins, the single 5-isomer provides superior chromatographic resolution compared to mixed 5(6)-isomer formulations . Sharper peaks and reduced signal broadening enable cleaner fraction collection, higher purity of isolated conjugates, and more accurate quantification. This scenario is particularly relevant for core facilities and biopharmaceutical laboratories that require scalable, reproducible conjugation workflows.

Live-Cell Click Chemistry & Target Identification

In live-cell experiments employing copper-free click chemistry (SPAAC) to label intracellular alkyne-tagged biomolecules, 5-TAMRA azide offers the most uniform cytosolic distribution and highest diffusivity among commonly used fluorophore classes [1]. This property ensures that the azide probe can efficiently access and react with intracellular targets, maximizing labeling efficiency and minimizing spatial bias in imaging studies. Applications include target identification, protein trafficking analysis, and intracellular drug distribution studies.

FRET-Based Assays with FAM Donor

5-TAMRA azide functions as an effective FRET acceptor for FAM (fluorescein) donor fluorophores, enabling sensitive distance-dependent measurements in molecular interaction studies [2]. The compound's pH insensitivity between pH 4 and 9 ensures consistent FRET efficiency across a wide range of physiological and experimental buffer conditions, making it suitable for DNA sequencing, protease activity assays, and real-time PCR applications where precise FRET signal quantification is critical.

Routine Peptide/Protein Labeling for Imaging & Flow Cytometry

For standard labeling of alkyne-modified peptides and proteins prior to fluorescence microscopy or flow cytometry, 5-TAMRA azide is the preferred isomer choice based on accumulated empirical evidence of superior conjugation efficiency in these biomolecular contexts . Its spectral compatibility with widely available 532 nm and 546 nm laser lines and TRITC/Alexa Fluor 555 filter sets eliminates the need for instrument reconfiguration, reducing operational overhead in multi-user imaging facilities.

Application
Selection Property
Validation Focus
Peptide/protein conjugate HPLC purification
Single-isomer chromatographic resolution
Peak symmetry and fraction purity assessment
Live-cell SPAAC target labeling
Reported intracellular distribution uniformity
Cytosolic diffusivity and labeling efficiency review
FAM-TAMRA FRET assays
pH-insensitive acceptor (pH 4–9)
FRET efficiency across buffer conditions
Routine peptide/protein fluorescent labeling
Isomer-specific conjugation performance
Signal-to-noise in imaging and flow cytometry

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